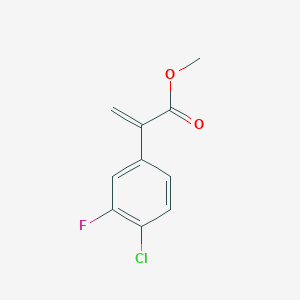

Methyl 2-(4-chloro-3-fluorophenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(4-chloro-3-fluorophenyl)acrylate” is an organic compound with the molecular formula C10H8ClFO2 . It has an average mass of 214.621 Da .

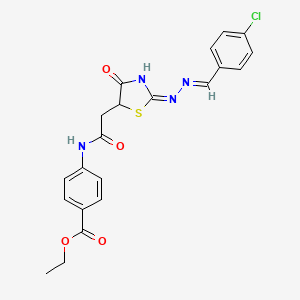

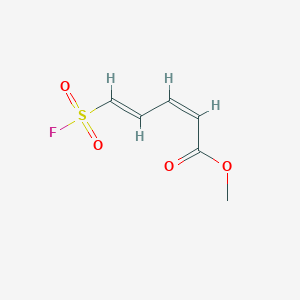

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-chloro-3-fluorophenyl)acrylate” consists of a methyl group (CH3), an acrylate group (C3H3O2), and a phenyl group (C6H4) that is substituted with a chlorine atom and a fluorine atom .Scientific Research Applications

Synthesis of Fluoropolymers

Fluoropolymers are utilized in various technologically advanced applications due to their high-performance properties. The synthesis of highly fluorinated acrylic monomers in supercritical carbon dioxide offers an environmentally friendly alternative to traditional methods involving chlorofluorocarbons (CFCs). This method leverages supercritical fluids to achieve homogeneous solution polymerization using free radical techniques, highlighting the potential of methyl 2-(4-chloro-3-fluorophenyl)acrylate derivatives in the development of advanced materials (DeSimone, Guan, & Elsbernd, 1992).

Drug Release from Polymeric Hydrogels

Innovative crosslinkers based on acrylate derivatives, including those structurally related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, have been synthesized for the creation of polymeric hydrogels. These hydrogels, formed from monomers such as 2-hydroxyethyl acrylate (HEA) and 2-hydroxypropyl methacrylate (HPMA), utilize novel acrylate crosslinkers for drug release applications. The morphology and drug-releasing behavior of these hydrogels demonstrate the acrylate derivatives' role in developing new biomedical materials (Arun & Reddy, 2005).

Recognition of Hydrophilic Compounds

The self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers, related to methyl 2-(4-chloro-3-fluorophenyl)acrylate, demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic media. This property underlines the potential use of acrylate derivatives in sensing and separation technologies, showcasing their ability to interact specifically with various compounds (Sawada et al., 2000).

properties

IUPAC Name |

methyl 2-(4-chloro-3-fluorophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c1-6(10(13)14-2)7-3-4-8(11)9(12)5-7/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWKYQYJRKOVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-chloro-3-fluorophenyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![5-methyl-N-(4-sulfamoylphenethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)

![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)